
4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- is a chemical compound with the molecular formula C20H23NO2. This compound is a derivative of piperidinone, a six-membered ring containing a nitrogen atom. It is known for its applications in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- typically involves the acylation of 4-piperidone with 1-oxo-3,3-diphenylpropyl chloride in the presence of a base such as diisopropylethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The piperidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of analgesics and anesthetics.
Wirkmechanismus
The mechanism of action of 4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidone: A simpler analog with a similar piperidinone ring structure.
1-Benzyl-4-piperidone: Contains a benzyl group instead of the diphenylpropyl group.
N-Methyl-4-piperidone: Features a methyl group on the nitrogen atom.
Uniqueness
4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylpropyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in pharmaceutical research .
Eigenschaften
CAS-Nummer |
105246-18-2 |
|---|---|
Molekularformel |
C20H21NO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
1-(3,3-diphenylpropanoyl)piperidin-4-one |
InChI |
InChI=1S/C20H21NO2/c22-18-11-13-21(14-12-18)20(23)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 |
InChI-Schlüssel |
VOCRLJTYJFIQER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
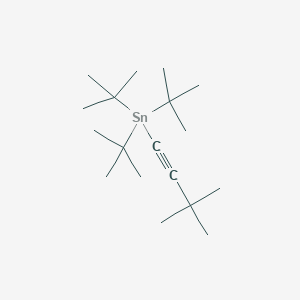
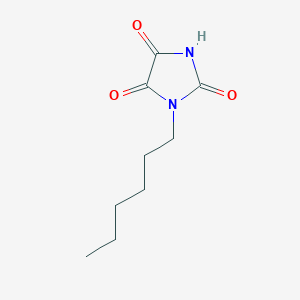

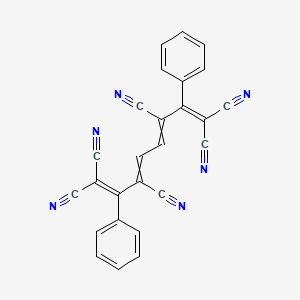


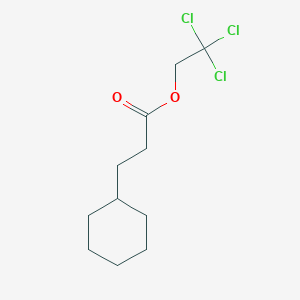

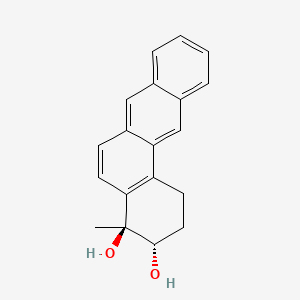


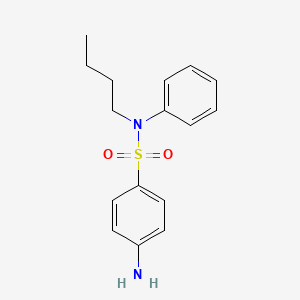
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
